3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-phenoxyethyl)urea
Description
Properties
IUPAC Name |
1-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-3-(2-phenoxyethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c22-15(16-8-9-18(26-16)17-7-4-12-25-17)13-21-19(23)20-10-11-24-14-5-2-1-3-6-14/h1-9,12,15,22H,10-11,13H2,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJCTLDEGUJONB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-phenoxyethyl)urea typically involves multiple steps, starting with the preparation of the bithiophene moiety. The bithiophene unit can be synthesized through the palladium-catalyzed cross-coupling reaction of 2,2’-bithiophene with appropriate halogenated precursors Finally, the phenoxyethyl group is introduced via another nucleophilic substitution reaction, followed by the formation of the urea linkage through the reaction of the intermediate with an isocyanate .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cross-coupling and substitution reactions, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-phenoxyethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding thiol derivatives.
Substitution: The hydroxyethyl and phenoxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-phenoxyethyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of conjugated polymers and other complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-phenoxyethyl)urea involves its interaction with specific molecular targets and pathways. The bithiophene moiety can engage in π-π stacking interactions with aromatic residues in proteins, potentially modulating their activity. Additionally, the hydroxyethyl and phenoxyethyl groups can form hydrogen bonds with target molecules, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Comparisons
Table 1: Key Structural Features of Bithiophene-Containing Compounds
*Molecular weights estimated based on structural analogs.
Key Observations:
Synthesis Pathways: The Stille coupling method described for BAI3 is likely applicable to the target compound’s bithiophene synthesis.
Functional Group Comparisons
Table 2: Functional Group Impact on Properties
Key Findings:
- The hydroxyethyl group in the target compound likely improves aqueous solubility compared to BAI3’s dodecyl chains, which favor organic solvents.
Electronic and Spectroscopic Properties
- Bithiophene Conjugation : BAI3’s extended bithiophene structure enhances near-infrared (NIR) emission . The target compound’s bithiophene may similarly absorb/emit in visible or NIR ranges, though the urea group could redshift or quench emission.
- Bromination Effects : BAI4’s bromination alters electronic properties , but the target compound lacks halogenation, suggesting lower reactivity in cross-coupling applications.
Biological Activity
3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-phenoxyethyl)urea is a complex organic compound that has garnered interest in various fields of biological research due to its unique structural features and potential bioactive properties. This article delves into the synthesis, characterization, and biological activities associated with this compound, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a bithiophene moiety, which is known for its electronic properties, a hydroxyethyl group that enhances solubility, and a urea linkage that may contribute to its biological activity. The molecular formula is with a molecular weight of approximately 358.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₂S₂ |
| Molecular Weight | 358.5 g/mol |
| CAS Number | 2097903-00-7 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Bithiophene Moiety : This can be achieved through palladium-catalyzed cross-coupling reactions.
- Introduction of Hydroxyethyl Group : A nucleophilic substitution reaction introduces the hydroxyethyl group.
- Formation of Urea Linkage : The final step involves reacting the hydroxyethyl-bithiophene intermediate with an appropriate isocyanate to form the urea linkage.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds featuring bithiophene structures. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) : Compounds with similar structures exhibited MIC values ranging from 20–40 µM against Staphylococcus aureus and 40–70 µM against E. coli, indicating moderate antibacterial activity compared to standard antibiotics like ceftriaxone .
The biological activity of this compound may be attributed to its interaction with specific molecular targets within microbial cells. The bithiophene moiety can facilitate electron transfer processes, while the hydroxyethyl and phenoxyethyl groups may enhance binding affinity through hydrogen bonding and hydrophobic interactions.
Case Studies
- Study on Antibacterial Activity : A recent investigation assessed the antibacterial effects of thiophene derivatives against multi-drug resistant strains. The study revealed that compounds similar to our target compound had promising results in inhibiting bacterial growth .
- Wnt Signaling Pathway : Research has indicated that certain urea derivatives can inhibit Wnt signaling pathways, which are crucial in cancer progression. This suggests that this compound could have applications in cancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
